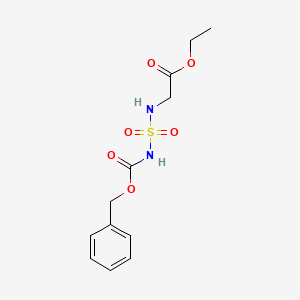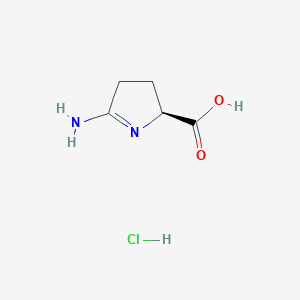![molecular formula C16H23N3O4 B13982999 Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate CAS No. 1575819-15-6](/img/structure/B13982999.png)
Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a piperidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions:
Reduction: The nitro group in tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: Tert-butyl 3-[(2-aminophenyl)amino]piperidine-1-carboxylate.
Oxidation: Oxidized derivatives of the piperidine ring.
Substitution: Substituted derivatives where the nitro group is replaced by the nucleophile.
科学研究应用
Chemistry: Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a valuable scaffold for the synthesis of pharmacologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways .
相似化合物的比较
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Serves as a building block in the synthesis of various organic compounds.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Used in the synthesis of biologically active molecules.
Uniqueness: Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is unique due to the presence of both a nitrophenyl group and a piperidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
1575819-15-6 |
|---|---|
分子式 |
C16H23N3O4 |
分子量 |
321.37 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-nitroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-6-7-12(11-18)17-13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3 |
InChI 键 |
HWFZPPRPWREWJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
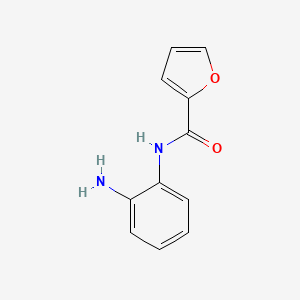
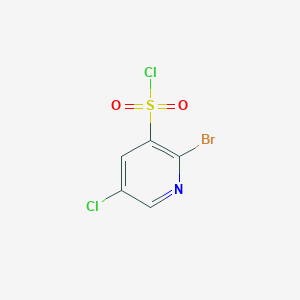
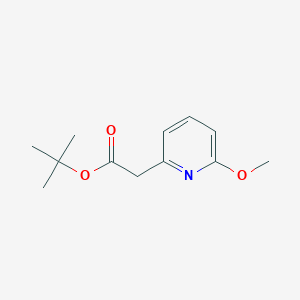
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)


